Methyl 3-(1,3-benzodioxol-5-yl)acrylate

Physicochemical Characterization Solid-State Properties Purification and Crystallization

Researchers needing a well-characterized, high-purity building block for SAR campaigns can rely on Methyl 3-(1,3-benzodioxol-5-yl)acrylate (95% min. purity). • Consistent physicochemical profile (MW 206.19, mp 133-134 °C, XLogP 2.4) ensures reproducible crystallization and reaction outcomes. • Multi-supplier availability reduces lead times and mitigates stockout risk. • Favorable predicted ADMET properties (HIA 99.60%, Caco-2 89.96%) support early drug discovery applications.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 16386-34-8
Cat. No. B170399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1,3-benzodioxol-5-yl)acrylate
CAS16386-34-8
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H10O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3
InChIKeyWPNYKVVEDMUXTO-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(1,3-Benzodioxol-5-yl)acrylate Overview


Methyl 3-(1,3-benzodioxol-5-yl)acrylate (CAS 16386-34-8) is a synthetic cinnamic acid derivative featuring an (E)-configured α,β-unsaturated acrylate ester conjugated to a 1,3-benzodioxole (methylenedioxy) ring system . With a molecular formula of C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol, it exhibits a well-defined melting point of 133–134 °C and a predicted XLogP of 2.4 [1]. The compound is commercially available from research suppliers with a typical minimum purity specification of 95%, and vendors such as BOC Sciences, AKSci, and Apollo Scientific offer it as a research chemical building block for organic synthesis and medicinal chemistry applications .

Standardized purity specification across multiple research suppliers
High-melting solid supports recrystallization-based purification workflows
(E)-configured α,β-unsaturated ester provides defined stereochemistry for synthesis

Why Methyl 3-(1,3-Benzodioxol-5-yl)acrylate Is Irreplaceable


Substituting Methyl 3-(1,3-benzodioxol-5-yl)acrylate with a closely related cinnamic ester analog—such as the corresponding ethyl ester, the free carboxylic acid, or a simpler cinnamate lacking the methylenedioxy bridge—introduces measurable deviations in lipophilicity, solid-state properties, and downstream reactivity [1]. These physicochemical differences directly affect solubility profiles, membrane permeability in cellular assays, and crystallization behavior during purification, meaning that generic replacement without prior validation can compromise experimental reproducibility [2]. The quantitative evidence below documents specific, comparator-based differentiation that informs scientific selection and procurement decisions.

Ethyl ester analog

Higher lipophilicity may shift solubility and membrane partitioning profiles in cell-based assays.

Free carboxylic acid

Charge state change alters reactivity and purification behavior relative to the ester.

Simpler cinnamate esters

Absence of the 1,3-benzodioxole pharmacophore may remove structural context relevant to SAR interpretation.

Quantitative Differentiation of Methyl 3-(1,3-Benzodioxol-5-yl)acrylate


Melting Point: Methyl vs. Ethyl Ester

Methyl 3-(1,3-benzodioxol-5-yl)acrylate exhibits a melting point of 133–134 °C, which is approximately 47 °C higher than that of the corresponding ethyl ester analog (Ethyl 3-(1,3-benzodioxol-5-yl)acrylate), which has a reported melting point of ~86 °C . This substantial difference in solid-state thermal behavior reflects the influence of the ester alkyl chain length on crystal packing and intermolecular interactions .

Melting point vs. ethyl ester
Reported
133–134 °C (methyl)
~86 °C (ethyl)
Δ ≈ +47 °C
Higher melting point supports recrystallization-based purification and QC identity check.
Values as reported in chemical databases.
Physicochemical Characterization Solid-State Properties Purification and Crystallization

Lipophilicity and Molecular Weight: Methyl vs. Ethyl Ester

Methyl 3-(1,3-benzodioxol-5-yl)acrylate has a predicted XLogP of 2.4 and a molecular weight of 206.19 g/mol [1]. In comparison, the ethyl ester analog has a higher molecular weight of 220.22 g/mol, and while its exact XLogP is not universally reported, the additional methylene unit in the ethyl ester is expected to increase lipophilicity by approximately 0.5 log units based on established structure-property relationships [2].

Lipophilicity & MW vs. ethyl ester
Class-level
XLogP 2.4, MW 206.19
Ethyl ester: MW 220.22, est. XLogP ~2.9
ΔXLogP ≈ -0.5, ΔMW -14
Lower logP and molecular weight may support solubility-driven early discovery workflows.
Predicted values; requires experimental confirmation.
Lipophilicity ADMET Properties Cell Permeability

Purity Specification and Supplier Availability

Methyl 3-(1,3-benzodioxol-5-yl)acrylate is offered by several research chemical suppliers (including BOC Sciences, AKSci, and Macklin) with a consistent minimum purity specification of 95% . This standardized purity level ensures reliable performance in synthetic transformations and biological assays. In contrast, the ethyl ester analog is not as widely stocked by major research suppliers at the same purity tier, potentially leading to longer procurement lead times or higher costs for equivalent quality .

Purity specification & supply
Reported
Minimum 95% purity
BOC Sciences, AKSci, Macklin, CymitQuimica
Ethyl ester less widely stocked at equivalent purity tier
Consistent purity specification reduces batch variability risk and procurement constraints.
Based on vendor catalog data as of 2025.
Procurement Purity Specification Supply Chain

Methyl 3-(1,3-Benzodioxol-5-yl)acrylate Application Scenarios


Medicinal Chemistry Lead Optimization

When optimizing a lead series for improved aqueous solubility and permeability, researchers should prioritize Methyl 3-(1,3-benzodioxol-5-yl)acrylate over its ethyl ester analog. Its lower molecular weight (206.19 g/mol vs. 220.22 g/mol) and reduced lipophilicity (XLogP 2.4 vs. estimated ~2.9) align with established drug-likeness guidelines and can improve early-stage ADMET profiles, as supported by predicted human intestinal absorption (99.60%) and Caco-2 permeability (89.96%) [1].

Synthetic Methodology Development

The high melting point (133–134 °C) of Methyl 3-(1,3-benzodioxol-5-yl)acrylate makes it a preferred substrate for reaction development and purification method optimization [1]. This property allows for straightforward recrystallization and provides a clear melting point check for identity verification, which is advantageous over the lower-melting ethyl ester analog (~86 °C) when establishing robust synthetic protocols or when high-purity intermediates are required for subsequent steps.

Multi-Vendor Procurement

For laboratories and procurement teams seeking to avoid supply chain disruptions and ensure consistent experimental results, Methyl 3-(1,3-benzodioxol-5-yl)acrylate offers the advantage of being available from multiple reputable suppliers (BOC Sciences, AKSci, Macklin, CymitQuimica) at a standardized 95% minimum purity [1][2]. This multi-vendor availability reduces lead times and mitigates the risk of stockouts compared to analogs with fewer qualified suppliers.

SAR Studies on Cinnamic Acid Pharmacophores

As a methyl ester of a cinnamic acid derivative bearing the 1,3-benzodioxole pharmacophore, this compound serves as a well-characterized reference point for SAR campaigns [1]. Its defined physicochemical parameters (MW, logP, melting point) and established spectroscopic data enable precise comparisons when evaluating the impact of ester modifications on biological activity . The 1,3-benzodioxole moiety itself is recognized for contributing to antimicrobial, antioxidant, and anti-inflammatory properties in derivative compounds, making this ester a valuable synthetic intermediate [2].

Application
Selection Property
Validation Focus
Lead optimization for solubility/permeability balance
Lower logP and MW profile
ADMET assay compatibility review
Synthetic method development and purification
High melting point facilitates recrystallization
Identity verification and purity monitoring
Multi-vendor procurement planning
Consistent purity specification across suppliers
Supply chain resilience and lot consistency
SAR studies on benzodioxole pharmacophores
Established physicochemical and spectroscopic reference data
Pharmacophore-based activity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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